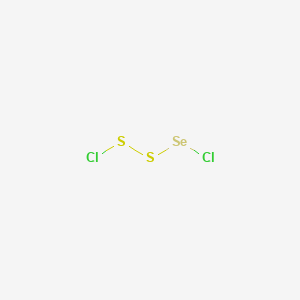
Chloroselanylsulfanyl thiohypochlorite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroselanylsulfanyl thiohypochlorite is a unique organoselenium compound that contains selenium, sulfur, and chlorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of selenium and sulfur in its structure imparts distinctive chemical properties, making it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of chloroselanylsulfanyl thiohypochlorite typically involves the reaction of selenium-containing compounds with sulfur and chlorine sources. One common method is the reaction of diselenide compounds with sulfur monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires precise control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Chloroselanylsulfanyl thiohypochlorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of selenoxides and sulfoxides.
Reduction: Formation of selenides and sulfides.
Substitution: Formation of substituted selenosulfanyl compounds.
科学研究应用
Chloroselanylsulfanyl thiohypochlorite has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium and sulfur into organic molecules.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of chloroselanylsulfanyl thiohypochlorite involves its ability to undergo redox reactions. The compound can interact with biological molecules, leading to the modulation of redox-sensitive pathways. The selenium and sulfur atoms in the compound can form reactive intermediates that target specific molecular pathways, contributing to its biological activity.
相似化合物的比较
Selenocyanates: Compounds containing selenium and cyanide groups.
Selenosulfides: Compounds containing selenium and sulfur atoms.
Thiohypochlorites: Compounds containing sulfur and chlorine atoms.
Uniqueness: Chloroselanylsulfanyl thiohypochlorite is unique due to the presence of both selenium and sulfur atoms in its structure, which imparts distinctive redox properties
属性
CAS 编号 |
136849-34-8 |
|---|---|
分子式 |
Cl2S2Se |
分子量 |
214.0 g/mol |
IUPAC 名称 |
chloroselanylsulfanyl thiohypochlorite |
InChI |
InChI=1S/Cl2S2Se/c1-3-4-5-2 |
InChI 键 |
SPRIXLNRDZXAMC-UHFFFAOYSA-N |
规范 SMILES |
S(S[Se]Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


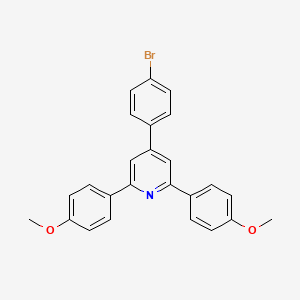
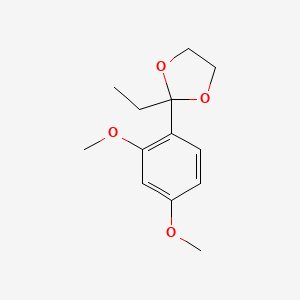
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
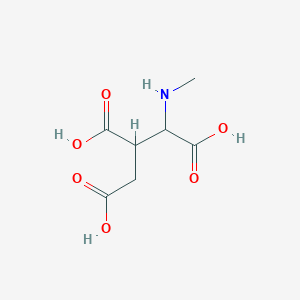
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)
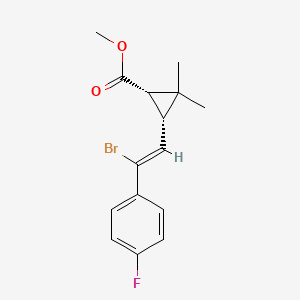
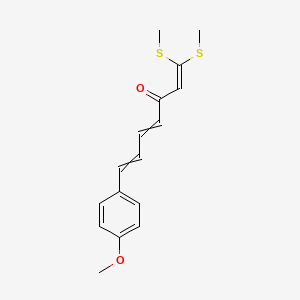



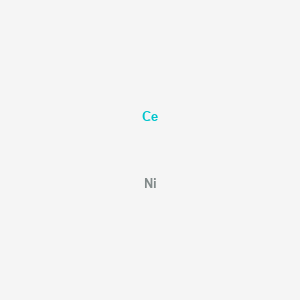
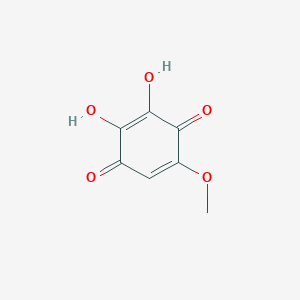
silane](/img/structure/B14266986.png)
